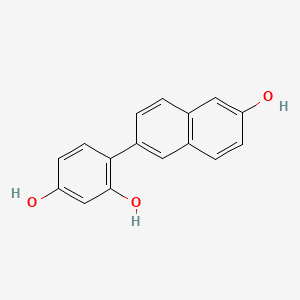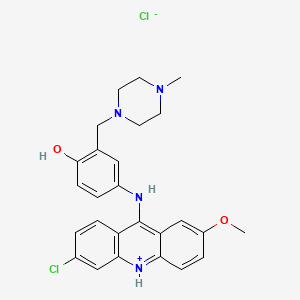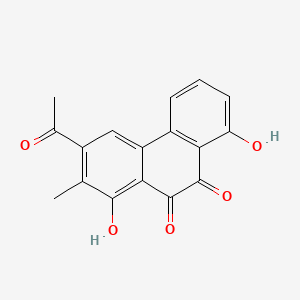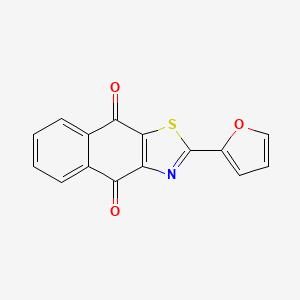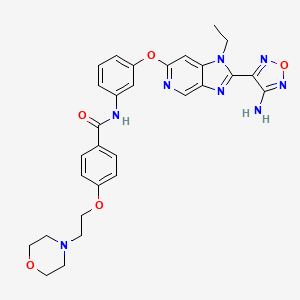
GSK269962A
概要
説明
GSK-269962A is a small molecule inhibitor that targets Rho-associated protein kinases (ROCK1 and ROCK2). These kinases play a crucial role in various cellular functions, including migration, apoptosis, survival, and proliferation. GSK-269962A has shown potential in preclinical studies for its ability to inhibit the growth of certain cancer cells, particularly in acute myeloid leukemia .
科学的研究の応用
GSK-269962A has several scientific research applications:
Cardiovascular Research: The compound has shown potential in reducing blood pressure in hypertensive models by inducing vasorelaxation.
Neurological Research:
作用機序
GSK-269962Aは、Rho関連タンパク質キナーゼ(ROCK1およびROCK2)を阻害することで効果を発揮します。これらのキナーゼは、細胞の形状、運動性、生存を調節するさまざまなシグナル伝達経路に関与しています。 これらのキナーゼを阻害することにより、GSK-269962AはROCK1/c-Raf/ERKシグナル伝達経路を阻害し、癌細胞の増殖抑制とアポトーシス促進をもたらします .
6. 類似の化合物との比較
GSK-269962Aは、他の類似の化合物と比較して、ROCK1およびROCK2に対する高い選択性と効力を持つという点でユニークです。類似の化合物には、次のものがあります。
Y-27632: 別のROCK阻害剤ですが、GSK-269962Aと比較して選択性と効力が低いです。
ファスジル: 脳血管攣縮の治療に臨床的に使用されているROCK阻害剤ですが、化学構造が異なり、特異性も低いです。
SB-7720770-B: 同様の標的を持つ別のアミノフラザン系阻害剤ですが、薬物動態が異なります.
GSK-269962Aは、改善されたキナーゼ選択性プロファイルと高い効力を持ち、さらなる研究と潜在的な治療応用のための有望な候補となっています .
生化学分析
Biochemical Properties
GSK269962A interacts with the enzymes ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton . The compound’s interaction with these enzymes inhibits their activity, thereby affecting various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it selectively inhibits the growth and clonogenicity of acute myeloid leukemia (AML) cells . It also suppresses IL-6 mRNA transcription and reduces LPS induced IL-6 and TNF-α protein production in macrophages .
Molecular Mechanism
At the molecular level, this compound exerts its effects by blocking the ROCK1/c-Raf/ERK signaling pathway . This inhibition leads to the arrest of AML cells in the G2 phase and induces apoptosis by regulating multiple cell cycle- and apoptosis-associated proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to selectively inhibit the growth of AML cells over time
Dosage Effects in Animal Models
In animal models, oral administration of this compound has been shown to produce a profound dose-dependent reduction of systemic blood pressure in spontaneously hypertensive rats . At doses of 1, 3, and 30 mg/kg, this compound induced a reduction in blood pressure of approximately 10, 20, and 50 mm Hg respectively .
Metabolic Pathways
Given its role as a ROCK inhibitor, it is likely that it interacts with enzymes and cofactors involved in the regulation of the actin cytoskeleton .
準備方法
GSK-269962Aの合成には、ベンザミド骨格を含むコア構造の調製から始まる複数のステップが含まれます。合成経路は通常、次のステップを含みます。
ベンザミドコアの形成: このステップは、適切なアミンとベンゾイルクロリド誘導体を塩基性条件下で反応させることから始まります。
置換基の導入: さまざまな置換基は、求核置換反応によって導入されます。
最終的なアセンブリ: 最終生成物は、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を適切な溶媒中で使用して、中間体を特定の反応条件下でカップリングすることにより得られます
GSK-269962Aの工業生産方法には、これらの反応のスケールアップが含まれ、最適化された反応条件と精製技術を通じて、最終生成物の純度と収率を確保します。
化学反応の分析
GSK-269962Aは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために実行できます。
置換: 求核置換反応は一般的であり、ベンザミドコアの特定の置換基を他の官能基に置き換えることができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの塩基が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
GSK-269962Aには、いくつかの科学研究への応用があります。
類似化合物との比較
GSK-269962A is unique in its high selectivity and potency for ROCK1 and ROCK2 compared to other similar compounds. Some similar compounds include:
Y-27632: Another ROCK inhibitor, but with lower selectivity and potency compared to GSK-269962A.
Fasudil: A ROCK inhibitor used clinically for treating cerebral vasospasm, but with a different chemical structure and lower specificity.
SB-7720770-B: Another aminofurazan-based inhibitor with similar targets but different pharmacokinetic properties.
GSK-269962A stands out due to its improved kinase selectivity profile and higher potency, making it a promising candidate for further research and potential therapeutic applications .
特性
IUPAC Name |
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N8O5/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVNFNXUCOWYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582496 | |
| Record name | N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850664-21-0, 925213-63-4 | |
| Record name | GSK-269962A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850664210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-269962A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-269962A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F89KMM7TE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


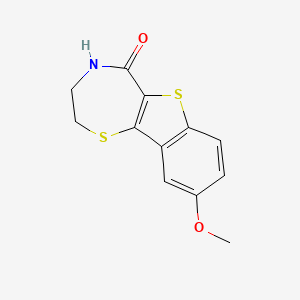
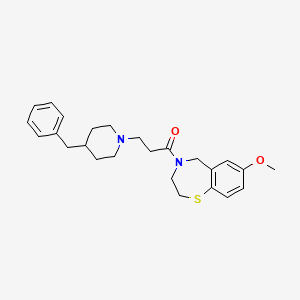

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)
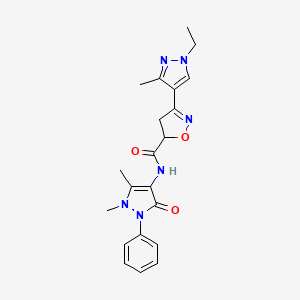
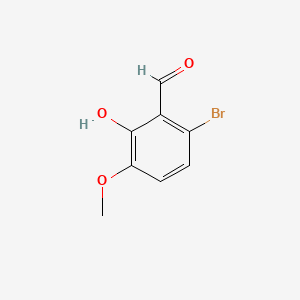
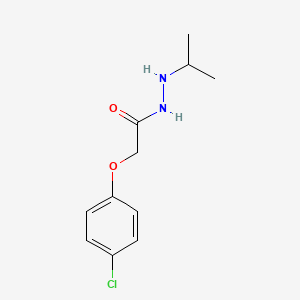
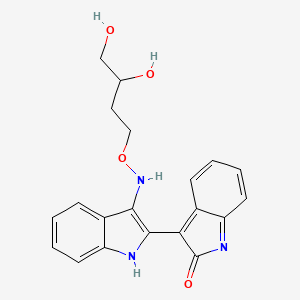
![3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B1663263.png)
